Piperidyl dithiocarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2S2 |
|---|---|
Molecular Weight |
176.3 g/mol |
IUPAC Name |
piperidin-1-yl carbamodithioate |
InChI |
InChI=1S/C6H12N2S2/c7-6(9)10-8-4-2-1-3-5-8/h1-5H2,(H2,7,9) |
InChI Key |
JUPNMDQHEJJKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)SC(=S)N |
Synonyms |
piperidyl dithiocarbamate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Piperidyl Dithiocarbamate
Fundamental Synthesis of Piperidyl Dithiocarbamate (B8719985) Ligands
The cornerstone of piperidyl dithiocarbamate synthesis lies in the reaction between piperidine (B6355638) and carbon disulfide. This reaction forms the basis for producing the dithiocarbamate salt, which serves as a versatile intermediate for further chemical modifications.
Reaction of Piperidine with Carbon Disulfide
The most fundamental method for synthesizing this compound involves the reaction of piperidine with carbon disulfide, typically in the presence of a base. arabjchem.orgdoi.org This reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by the base to form the corresponding dithiocarbamate salt.
A typical procedure involves adding carbon disulfide to a cooled solution of piperidine and a base, such as sodium hydroxide (B78521) or aqueous ammonia. arabjchem.org The mixture is stirred for a period to allow for the formation of the precipitate, which is the dithiocarbamate salt. For instance, sodium piperidine-1-carbodithioate can be synthesized by reacting piperidine with carbon disulfide in the presence of sodium hydroxide. doi.org The product is typically a stable, often crystalline solid that can be isolated by filtration. arabjchem.org
The general reaction is as follows:

Variations in Reaction Conditions and Reagents
The fundamental synthesis can be adapted by varying the reaction conditions and reagents to optimize yield, purity, and to generate different salts of the dithiocarbamate. The choice of base and solvent can significantly influence the reaction's outcome. While strong bases like sodium hydroxide are common, other bases such as potassium carbonate and triethylamine (B128534) can also be employed. wiley.comnih.gov The reaction is often carried out in a solvent in which the starting materials are soluble but the product salt is not, facilitating its isolation. Common solvents include water, ethanol (B145695), and tetrahydrofuran (B95107) (THF). arabjchem.orgresearchgate.netmdpi.com
For example, a one-pot synthesis of dithiocarbamate esters can be achieved by reacting an amine, carbon disulfide, and an alkyl halide without a catalyst in an aqueous medium. primescholars.com Another variation involves the use of a basic resin, such as Amberlyte IRA 400, in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which offers a mild and efficient protocol. tandfonline.com
Advanced Synthetic Routes for this compound Analogues
Building upon the fundamental synthesis, more advanced routes have been developed to create a diverse range of this compound analogues with tailored properties. These methods include addition reactions, derivatization to form esters, and incorporation into heterocyclic frameworks.
Markovnikov Addition Reactions
Markovnikov addition reactions provide a powerful tool for the synthesis of functionalized dithiocarbamates. rsc.orgrsc.orgscielo.br This one-pot, three-component reaction typically involves an amine, carbon disulfide, and an electrophile such as an alkyl vinyl ether or N-vinylpyrrolidone. scielo.br The reaction proceeds with high regioselectivity, following Markovnikov's rule, and can be carried out under mild and environmentally friendly conditions, for instance, in water or polyethylene (B3416737) glycol (PEG). rsc.orgscielo.br
A general procedure involves stirring a mixture of the amine (e.g., piperidine), carbon disulfide, and the electrophile in the chosen solvent at room temperature. rsc.org The product, an alkyl dithiocarbamate, can then be extracted and purified. rsc.org This method offers a catalyst-free and often solvent-free approach to synthesizing a variety of dithiocarbamate derivatives. organic-chemistry.org
Table 1: Examples of Markovnikov Addition Reactions for Dithiocarbamate Synthesis
| Amine | Electrophile | Solvent | Product | Reference |
|---|---|---|---|---|
| Diethylamine | Ethyl vinyl ether | Water | 1-Ethoxyethyldiethylcarbamodithioate | rsc.org |
| Various amines | Alkyl vinyl ethers | Polyethylene glycol (PEG) | Dithiocarbamates | scielo.br |
Derivatization to Form Esters and Other Functionalized Analogues
The dithiocarbamate salt, formed from the initial reaction of piperidine and carbon disulfide, is a key intermediate for the synthesis of dithiocarbamate esters. These esters are typically prepared by reacting the dithiocarbamate salt with an alkylating agent, such as an alkyl halide. researchgate.netprimescholars.com This is a versatile method that allows for the introduction of a wide range of substituents.
The reaction is generally carried out in a suitable solvent, and the choice of the alkylating agent determines the final ester product. For instance, reacting the sodium salt of a dithiocarbamic acid with 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide derivatives in acetone (B3395972) yields the corresponding dithiocarbamate esters. nih.gov This approach has been used to synthesize a variety of dithiocarbamate esters with potential biological activities. nih.gov
Table 2: Synthesis of Dithiocarbamate Esters
| Dithiocarbamate Salt | Alkylating Agent | Solvent | Product Class | Reference |
|---|---|---|---|---|
| Sodium N,N-disubstituted dithiocarbamates | 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide | Acetone | 2-Oxoethyl dithiocarbamate esters | nih.gov |
| Potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate | 2-(Substituted phenyl)-2-oxoethyl halides | Not specified | 2-Oxoethyl dithiocarbamate esters | scilit.com |
Incorporation into Heterocyclic Systems (e.g., Benzothiazole (B30560), Triazolo[1,5-a]pyrimidine Derivatives)
The dithiocarbamate moiety can be incorporated into more complex molecular architectures, including various heterocyclic systems like benzothiazoles and triazolo[1,5-a]pyrimidines. This is often achieved by reacting a dithiocarbamate-containing building block with a suitable heterocyclic precursor.
For example, new benzothiazole derivatives bearing a piperazine-dithiocarbamate moiety have been synthesized by reacting 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide derivatives with sodium salts of N,N-disubstituted dithiocarbamic acids in acetone. nih.gov This strategy allows for the combination of the structural features of both the benzothiazole ring and the dithiocarbamate group, leading to compounds with potential applications in medicinal chemistry. nih.govresearchgate.net
Similarly, dithiocarbamate functionalities have been introduced into triazolo[1,5-a]pyrimidine systems. scite.ai The synthesis of these complex molecules often involves multi-step reaction sequences, where the dithiocarbamate group is introduced at a specific stage to yield the final target compound. nih.govmdpi.com These hybrid molecules are of interest due to the combined biological activities associated with both the triazolopyrimidine core and the dithiocarbamate substituent. scite.ai
Dimerization and Polymerization Approaches Utilizing this compound Precursors
This compound and its derivatives serve as versatile building blocks in the synthesis of more complex supramolecular structures, including dimers and coordination polymers. These processes are often mediated by metal ions, which coordinate to the sulfur atoms of the dithiocarbamate ligand.
One notable example involves the reaction of the copper(II) complex of piperidine dithiocarbamate, [Cu(S₂CNC₅H₁₀)₂], with copper(II) halides (CuX₂, where X = Cl, Br). This reaction leads to the formation of mixed-valence Cu(I)-Cu(II) coordination polymers. mdpi.com The resulting materials have the general formulae [Cu(S₂CNC₅H₁₀)₂(CuX)n] (where n can be 4 or 6). These polymers are typically insoluble in common organic solvents and can decompose back to the initial copper(II) dithiocarbamate complex when exposed to polar coordinating solvents like DMSO or pyridine (B92270). mdpi.com
While not starting directly from this compound, related piperidyl-containing precursors are used in dimerizing polymerization reactions. For example, a piperidyl/phenyl-substituted iminium salt can be deprotonated to generate an aminoaryl carbene, which then undergoes dimerization and polymerization to form amino-poly(phenylene vinylene)s (N-PPVs). nih.gov This highlights the utility of the piperidyl moiety in accessing polymeric materials.
Table 1: Examples of Dimerization and Polymerization Involving this compound and Related Precursors
| Precursor | Reactant/Condition | Product Type | Product Formula/Name | Source(s) |
| [Cu(S₂CNC₅H₁₀)₂] | CuX₂ (X = Cl, Br) | Coordination Polymer | [Cu(S₂CNC₅H₁₀)₂(CuX)n] (n=4, 6) | mdpi.com |
| 2-Mercaptoethanol, n-BuSnCl₃, Piperidine, CS₂ | Self-assembly | Dimer | 2-nbutyl-2-(piperidyldithiocarbamate)-1,3,2-oxathiastannolane | researchgate.net |
| Piperidyl/phenyl-substituted iminium salt | P₄-tBu base | Polymer | Amino-poly(phenylene vinylene) | nih.gov |
Mechanistic Studies of this compound Formation Reactions
The formation of dithiocarbamates from secondary amines, such as piperidine, and carbon disulfide is a well-established reaction, yet the mechanistic details have been a subject of continuous study to refine the understanding of the process.
It is a common misconception that a strong base is required to deprotonate the amine before it can react with carbon disulfide. In fact, secondary amines like piperidine are sufficiently nucleophilic to attack the electrophilic carbon atom of CS₂ directly. rsc.org The reaction does not proceed via an amide intermediate. When the reaction is carried out without an added base like sodium hydroxide, the product is the piperidinium (B107235) salt of piperidine-1-carbodithioic acid, not the free dithiocarbamic acid. The proton from the amine nitrogen is transferred to another amine molecule, forming the ammonium (B1175870) cation. rsc.org
R-NH-R' + CS₂ ⇌ R-N(R')-C(=S)S⁻ H₂N⁺(R)(R')
General reaction of a secondary amine with CS₂ to form the dithiocarbamate ammonium salt. rsc.org
Kinetic studies on the acid-catalyzed decomposition of this compound have provided further mechanistic insights. The pH-rate profile for the acid cleavage of this compound in an aqueous ethanol solution shows a characteristic curve from which kinetic parameters can be derived. nih.gov For this compound (represented as X(C₂H₄)₂NCS₂⁻ where X = CH₂), the rate of decomposition is pH-dependent. The mechanism involves a transition state that resembles a zwitterion, formed through an intramolecular, water-catalyzed proton transfer from the sulfur to the nitrogen atom of the corresponding dithiocarbamic acid. nih.gov
In more complex systems, such as the reaction between N-(p-hydroxybenzyl)piperidines and carbon disulfide, the mechanism is believed to involve a p-quinone methide intermediate. rsc.orgrsc.org This pathway is distinct from the direct nucleophilic addition seen in simpler systems and highlights how substituents on the piperidine ring can fundamentally alter the reaction course.
Table 2: Mechanistic Aspects of this compound Formation and Decomposition
| Reaction | Key Mechanistic Feature | Reactive Species/Intermediate | Method of Study | Source(s) |
| Piperidine + CS₂ | Direct nucleophilic attack by the amine. | Piperidinium piperidine-1-carbodithioate salt | General chemical principles | rsc.org |
| Acid Cleavage of this compound | Intramolecular, water-catalyzed S-to-N proton transfer. | Zwitterionic transition state of dithiocarbamic acid | Kinetic analysis (pH-rate profiles) | nih.gov |
| N-(p-hydroxybenzyl)piperidine + CS₂ | Participation of an intermediate. | p-Quinone methide intermediate | Mechanistic studies | rsc.orgrsc.org |
Coordination Chemistry of Piperidyl Dithiocarbamate Complexes
Complexation with Transition Metals and Main Group Elements
Piperidyl dithiocarbamate (B8719985) demonstrates remarkable flexibility in its coordination to metal centers, a characteristic that gives rise to a variety of structural and electronic properties in its complexes.
Monodentate, Bidentate, and Bridging Coordination Modes
The dithiocarbamate moiety (R₂NCS₂⁻) is a monoanionic 1,1-dithiolate ligand capable of coordinating to metal ions in several distinct modes. arabjchem.org The most common mode is bidentate , where both sulfur atoms of the dithiocarbamate group bind to a single metal center, forming a stable four-membered chelate ring. researchgate.netnih.gov This is the predominant coordination mode observed in many piperidyl dithiocarbamate complexes.
However, monodentate coordination, where only one sulfur atom is attached to the metal, is also known, particularly in mixed-ligand complexes. researchgate.netnih.govnih.gov For instance, in some palladium(II) and cadmium(II) complexes containing tertiary phosphine (B1218219) ligands, the this compound ligand coordinates in a monodentate fashion through one sulfur atom. nih.govmdpi.com
Furthermore, the this compound ligand can act as a bridging ligand , where its sulfur atoms coordinate to two different metal centers. researchgate.netnih.gov This bridging can lead to the formation of binuclear or polynuclear complexes. An example is the centrosymmetric dimeric structure of bis[(μ-pyrrolidinedithiocarbamato-S,S′)(pyrrolidinedithiocarbamato-S,S′)zinc(II)], where dithiocarbamate ligands bridge two zinc centers. researchgate.net While this specific example uses a pyrrolidine (B122466) derivative, the principle extends to piperidyl analogues. dntb.gov.ua The ability to adopt these various coordination modes highlights the versatility of dithiocarbamates in constructing diverse molecular architectures. researchgate.net
Geometrical Arrangements in Metal Complexes (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination of this compound to a metal ion dictates the resulting geometry of the complex. The preferred geometry is influenced by the metal ion's size, oxidation state, and electronic configuration, as well as steric factors from the ligands.
Square Planar: This geometry is commonly observed for d⁸ metal ions such as palladium(II), platinum(II), and gold(III). arabjchem.orgmdpi.com For example, bis(piperidinyldithiocarbamato)palladium(II), [Pd(Pipdtc)₂], adopts a square planar geometry with the palladium atom chelated by two dithiocarbamate ligands. arabjchem.org Similarly, nickel(II) dithiocarbamate complexes, which are diamagnetic, often exhibit a square planar geometry. jocpr.comjocpr.com
Octahedral: This geometry is typical for metal ions that can accommodate six ligands. Iridium(III) dithiocarbamate complexes, for instance, commonly display a distorted octahedral geometry. mdpi.com In some cases, initial complex formation can lead to an octahedral geometry in solution, as seen with some zinc dithiocarbamate complexes. ucl.ac.uk
Tetrahedral: Tetrahedral geometry is often found in complexes of d¹⁰ metal ions like zinc(II) and cadmium(II). mdpi.com In the dinuclear complex [Zn₂(PDTC)₄], each zinc center is in a tetrahedrally distorted environment. researchgate.net Mixed ligand complexes of cadmium(II) with this compound and tertiary phosphines also show tetrahedral geometry around the cadmium ion. mdpi.com Iron(II) bis(dimethyldithiocarbamate) can exhibit both five- and six-coordination, with the five-coordinate species having a geometry that can be considered a distorted square pyramid. ru.nl
Square Pyramidal: Five-coordinate geometries, such as square pyramidal, are also observed. In a binuclear zinc(II) complex bridged by 4,4'-bipyridine, each zinc atom has a pseudo-square-based pyramidal arrangement with four Zn-S bonds and one Zn-N interaction. tandfonline.com Similarly, a pyridine (B92270) adduct of bis(piperidinedithiocarbamato)cadmium(II) features a five-coordinated cadmium atom in a square pyramidal geometry. rsc.org
Ligand Field Parameters and Covalency Assessment in Metal-Ligand Bonds
The electronic spectra of transition metal dithiocarbamate complexes provide valuable information about the metal-ligand bonding environment. Ligand field parameters, such as the ligand field splitting parameter (10Dq) and the Racah parameter (B), can be derived from these spectra. The nephelauxetic effect, which refers to the reduction of the Racah parameter in a complex compared to the free metal ion, is a measure of the covalency of the metal-ligand bond. numberanalytics.com
The nephelauxetic ratio, β (β = B_complex / B_free_ion), quantifies this effect. A smaller β value indicates a greater degree of covalency. numberanalytics.com For dithiocarbamate complexes, the nephelauxetic parameters often indicate a strong degree of covalency in the metal-ligand bond. researchgate.net This is attributed to the soft nature of the sulfur donor atoms and their ability to form strong covalent bonds with metal ions. researchgate.net For instance, in a manganese(II) complex, a nephelauxetic ratio of β = 0.82 was calculated, which is expected for fairly ionic ligands. qcc.ru Conversely, stronger polarization of the ligand environment leads to smaller nephelauxetic ratios, indicating a stronger nephelauxetic effect. qcc.ru The global softness (σ), a descriptor of chemical reactivity, can also be used to assess charge delocalization, with a higher value suggesting a reduction in the nephelauxetic effect. taylorandfrancis.com
Specific Metal Ions Studied
This compound has been shown to form stable complexes with a wide range of transition metals and main group elements.
| Metal Ion | Oxidation State | Coordination Geometry | Notes |
| Palladium(II) | +2 | Square Planar | Forms complexes of the type [Pd(Pipdtc)₂]. arabjchem.org Has been studied in mixed ligand complexes with tertiary phosphines. nih.govresearchgate.net |
| Platinum(II) | +2 | Square Planar | Pt(II) complexes are often compared to their Pd(II) analogues. arabjchem.org |
| Gold(III) | +3 | Square Planar | Forms complexes such as dichloro(piperidine dithiocarbamate)gold(III) and bis(piperidine dithiocarbamate)gold(III) chloride. mdpi.comgoogle.comacs.orgnih.govrsc.org |
| Tin(IV) | +4 | Octahedral, Trigonal Bipyramidal, Tetrahedral | Forms organotin(IV) dithiocarbamate complexes with coordination numbers ranging from four to seven. nih.govnih.govresearchgate.netmdpi.comcmu.ac.th |
| Nickel(II) | +2 | Square Planar, Tetrahedral, Octahedral | Forms diamagnetic square planar complexes. jocpr.comjocpr.comresearchgate.net Can also form tetrahedral and octahedral geometries. researchgate.net Has been used in the synthesis of nickel sulfide (B99878) and nickel oxide nanoparticles. rsc.org |
| Copper(II) | +2 | Square Planar | Forms complexes that have been studied using EPR and solid-state NMR. researchgate.net |
| Rhodium(III) | +3 | Octahedral | Forms complexes with various chelating and bridging modes. researchgate.net |
| Iridium(III) | +3 | Octahedral | Forms complexes with a C₂N₂S₂ donor set in a distorted octahedral geometry. mdpi.comnih.govnih.govrsc.orgsemanticscholar.org |
| Manganese(II) | +2 | Octahedral | The ligand field splitting and Racah parameters have been determined for Mn(II) complexes. qcc.ru |
| Iron(II/III) | +2, +3 | Octahedral, Five-coordinate | Fe(II) complexes can exist in both five- and six-coordinate forms. ru.nl Fe(III) complexes have been used as single-source precursors for iron sulfide thin films. ucl.ac.ukrsc.orgrsc.org |
| Zinc(II) | +2 | Tetrahedral, Square Pyramidal | Forms binuclear complexes with bridging ligands. researchgate.netdntb.gov.uatandfonline.comtandfonline.com |
| Cadmium(II) | +2 | Tetrahedral, Square Pyramidal | Forms pyridine adducts with a square pyramidal geometry. rsc.org Also forms binuclear complexes. researchgate.netasianpubs.org |
| Mercury(II) | +2 | Forms complexes with dithiocarbamate ligands. | |
| Tellurium(IV) | +4 | Forms dimethyltellurium(IV) derivatives with piperidyl dithioformate. acs.org |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the sodium or ammonium (B1175870) salt of piperidyl dithiocarbamic acid. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Preparation of Homo- and Heterodinuclear Complexes
The ability of the dithiocarbamate ligand to act in a bridging fashion allows for the synthesis of homodinuclear complexes , where two identical metal centers are present. An example is the formation of a dimeric zinc(II) complex, [Zn₂(PDTC)₄], where two zinc atoms are bridged by dithiocarbamate ligands. researchgate.net Such structures can be formed through the reaction of a metal salt with the dithiocarbamate ligand in appropriate stoichiometric ratios. researchgate.net
Heterodinuclear complexes , containing two different metal centers, can also be synthesized. For instance, heterobinuclear cadmium-tungsten complexes of dithiocarbamates have been prepared. asianpubs.org The synthesis of such complexes often involves a stepwise approach, where a mononuclear complex is first prepared and then reacted with a second metal-containing species. The formation of these polynuclear structures is a testament to the rich coordination chemistry of dithiocarbamate ligands.
Mixed-Ligand Dithiocarbamato Complexes
The versatility of the dithiocarbamate ligand, including this compound, is prominently displayed in its ability to form stable mixed-ligand complexes. baselius.ac.in These compounds, which incorporate the dithiocarbamate anion alongside other distinct ligands within the metal's coordination sphere, are of considerable interest as their structural and electronic properties can differ significantly from their simpler counterparts. baselius.ac.in Research has demonstrated the synthesis and characterization of several such complexes involving this compound (pip-dtc) with various transition metals and co-ligands.
New hexacoordinated ruthenium(II) complexes with the general formulas [RuH(CO)(LL)(PPh₃)₂] and [RuH(CO)(B)(LL)(PPh₃)] have been synthesized, where LL is piperidine (B6355638) dithiocarbamate (Pip dtc) and B represents other bases like pyridine or morpholine. tandfonline.com In these compounds, the this compound ligand acts as a uninegative bidentate chelating agent, coordinating through its two sulfur atoms. tandfonline.com
Similarly, novel nickel(II) mixed-ligand complexes have been prepared featuring this compound and a Schiff base, ethylsalicylaldiminate (EtSal). jocpr.com Elemental analysis of these complexes corresponds to a 1:1:1 stoichiometry of the nickel(II) ion to the dithiocarbamate and Schiff base ligands. jocpr.com Infrared spectra confirm the bidentate coordination of both the this compound (via its sulfur atoms) and the Schiff base (through azomethine nitrogen and phenolic oxygen). jocpr.com The resulting complexes exhibit a square planar geometry and are diamagnetic. jocpr.com
Chromium(III) has also been shown to form mixed-ligand complexes with piperidyldithiocarbamate. akjournals.com Compounds with the general type Cr(A)(A')₂ and Cr(A)₂(A') have been prepared, where A is piperidyldithiocarbamate and A' is a moiety such as glycine, oxine, or acetylacetone. akjournals.com These complexes were characterized by elemental analysis and magnetic susceptibility measurements, which showed magnetic moments corresponding to three unpaired electrons. akjournals.com
The table below summarizes examples of mixed-ligand complexes containing this compound.
| Metal Center | Co-Ligands | Complex Formula Type | Geometry/Coordination | Key Findings |
| Ruthenium(II) | Carbonyl, Triphenylphosphine, Pyridine | [RuH(CO)(Pip dtc)(PPh₃)₂] | Hexacoordinated | Pip dtc acts as a uninegative bidentate ligand. tandfonline.com |
| Nickel(II) | Ethylsalicylaldiminate (Schiff Base) | [Ni(Pip)(EtSal)] | Square Planar | 1:1:1 stoichiometry confirmed; complex is diamagnetic. jocpr.com |
| Chromium(III) | Glycine, Oxine, Acetylacetone | Cr(pip-dtc)(A')₂, Cr(pip-dtc)₂(A') | Octahedral | Magnetic moments (3.5-4.3 B.M.) indicate three unpaired electrons. akjournals.com |
Electrochemical Behavior and Redox Chemistry of Metal-Dithiocarbamate Complexes
The ability of dithiocarbamate ligands to stabilize transition metals in a wide array of oxidation states gives rise to a rich and complex electrochemistry. bohrium.comresearchgate.netnih.gov The electronic properties of these complexes can be fine-tuned by the substituents on the nitrogen atom, influencing their redox potentials. bohrium.com
Investigation via Cyclic Voltammetry and Polarography
Cyclic voltammetry (CV) and polarography are powerful electrochemical techniques used to probe the redox behavior of metal-dithiocarbamate complexes. tandfonline.comias.ac.inresearchgate.net These methods provide insights into the electron transfer processes, stability of different oxidation states, and reaction mechanisms. ias.ac.ininformaticsjournals.co.in
A detailed electrochemical study of triphenyltin (B1233371) this compound, Ph₃SnS₂CN(CH₂)₅, in acetone (B3395972) was conducted using d.c. polarography and cyclic voltammetry. ias.ac.in The polarographic reduction yielded four well-defined waves, two of which were identified as diffusion-controlled and two as adsorption processes. ias.ac.in The cyclic voltammogram was complex, showing seven cathodic (reduction) and five anodic (oxidation) peaks, with results that closely agreed with the polarographic data. ias.ac.in The proposed mechanism involves the initial release of the dithiocarbamate moiety, followed by the reduction of the triphenyltin species to a radical, which can then dimerize or be further reduced to the triphenyltin anion. ias.ac.in
The electrochemical behavior of the amine salts of piperidyl-monothiocarbamate, a related compound, was also studied using d.c. polarography and cyclic voltammetry at a mercury electrode. publish.csiro.au The study revealed a main diffusion-controlled anodic wave, with controlled potential coulometry indicating a one-electron process (n=1) per mole for this wave. publish.csiro.au
General polarographic studies have been established for various dithiocarbamates and their metal complexes, often used for analytical determination. rsc.org For instance, the polarographic behavior of Pb(II)-dithiocarbamate complexes has been investigated to determine coordination numbers and formation constants. scielo.br Similarly, the redox behaviors of cobalt(II,III) dithiocarbamate complexes have been studied by cyclic voltammetry, revealing metal-centered, quasi-reversible, one-electron redox processes. tandfonline.comresearchgate.net
The table below presents the polarographic data for the reduction of triphenyltin this compound.
| Wave | E½ (V vs. Ag/AgClO₄) | Process Type |
| I | ~ -0.29 | Adsorption (Anodic prewave) |
| II | ~ -0.7 | Diffusion-controlled |
| III | ~ -0.95 | Adsorption |
| IV | ~ -1.68 | Diffusion-controlled |
Data from the polarographic reduction of Ph₃SnS₂CN(CH₂)₅ in acetone. ias.ac.in
Multi-Electron Redox Cycle Studies
While many metal dithiocarbamate complexes undergo sequential one-electron transfers, some systems, notably nickel dithiocarbamates, exhibit fascinating multi-electron redox cycles. nih.gov These reactions are uncommon for first-row transition metals and typically require significant structural changes upon electron transfer to become favorable. nih.gov
The redox cycle of nickel dithiocarbamates has been studied for its potential application in non-aqueous redox flow batteries. acs.orgresearchgate.netresearchgate.net These complexes display a unique cycle involving a two-electron (2e⁻) oxidation from Ni(II) to Ni(IV), but sequential one-electron (1e⁻) steps upon reduction from Ni(IV) to Ni(III) and then back to Ni(II). acs.orgresearchgate.netresearchgate.net The underlying reason for this behavior lies in the structural rearrangement that occurs, from the four-coordinate, square planar Ni(II)(dtc)₂ to the six-coordinate, octahedral [Ni(IV)(dtc)₃]⁺. nih.govacs.orgresearchgate.net
The oxidation from Ni(II) to Ni(IV) is believed to follow an ECE (Electrochemical-Chemical-Electrochemical) mechanism. nih.gov This involves an initial 1e⁻ oxidation to a Ni(III) species, a chemical step (ligand exchange), and a subsequent 1e⁻ oxidation. nih.gov
Interestingly, these redox pathways can be controlled. acs.orgresearchgate.net The addition of ancillary N-donor ligands, such as pyridine, can kinetically trap the Ni(III) intermediate, forcing the system to proceed through two separate 1e⁻ oxidation steps. nih.govchemrxiv.org Conversely, the addition of a Lewis acid like Zn(II) to the electrolyte can consolidate the two 1e⁻ reduction peaks into a single 2e⁻ process, where [Ni(IV)(dtc)₃]⁺ is reduced directly back to Ni(II)(dtc)₂. acs.orgresearchgate.net This is attributed to chemical assistance from the Lewis acid in removing a dithiocarbamate ligand from the intermediate Ni(III) species. acs.orgresearchgate.net
The table below outlines the key species and transformations in the nickel dithiocarbamate redox cycle.
| Step | Initial Species | Final Species | Electron Transfer | Key Feature |
| Oxidation | Ni(II)(dtc)₂ (4-coordinate) | [Ni(IV)(dtc)₃]⁺ (6-coordinate) | 2e⁻ | Structural change from square planar to octahedral. nih.govacs.org |
| Reduction 1 | [Ni(IV)(dtc)₃]⁺ | [Ni(III)(dtc)₃] | 1e⁻ | First step of the reduction pathway. researchgate.net |
| Reduction 2 | [Ni(III)(dtc)₃] | Ni(II)(dtc)₂ | 1e⁻ | Second reduction step, regenerating the starting complex. researchgate.net |
| Controlled Reduction | [Ni(IV)(dtc)₃]⁺ | Ni(II)(dtc)₂ | 2e⁻ | Occurs in the presence of a Lewis acid like Zn(II). acs.orgresearchgate.net |
Mechanistic Investigations of Piperidyl Dithiocarbamate Reactivity
Acid-Catalyzed Decomposition and Cleavage Mechanisms
The acid-catalyzed decomposition of piperidyl dithiocarbamate (B8719985) is a complex process influenced by the pH of the medium. Detailed kinetic studies have elucidated the various species involved and the rate-determining steps at different acidities.
pH-Rate Profiles and Kinetic Parameters (k_o, k_H)
The acid cleavage of piperidyl dithiocarbamate and its analogues has been studied in 20% v/v aqueous ethanol (B145695) at 25°C. nih.govacs.org The pH-rate profiles, spanning a range from H₀ -5 to pH 5, typically exhibit a dumbbell-shaped curve. nih.govacs.orgacs.org This profile features a plateau from which a pH-independent first-order rate constant, k₀, or a specific acid catalysis rate constant, kH, can be determined. nih.govacs.org These constants are crucial for understanding the decomposition mechanism.
For this compound (where X = CH₂ in the generalized structure X(C₂H₄)₂NCS₂⁻), the value of kH aligns with those of other alkyldithiocarbamates in the strong base region of a Brønsted plot. nih.govacs.org This suggests a transition state that is close to a zwitterion. nih.govacs.org
Interactive Table: Kinetic Parameters for the Acid Decomposition of this compound Analogues Please note that specific numerical values for k_o and k_H for this compound itself are not explicitly isolated in the provided search results, but the context of the study on its analogues is presented.
| Analogue (X in X(C₂H₄)₂NCS₂⁻) | kH (s⁻¹) | Dominant Reactive Species |
| CH₂ (Piperidyl) | Consistent with alkyldithiocarbamates | Zwitterionic intermediate |
| NH | Behaves like arylDTCs | Dithiocarbamate anion |
| NCH₃ | Behaves like arylDTCs | Dithiocarbamate anion |
| O | Behaves like arylDTCs | Dithiocarbamate anion |
| S | Behaves like arylDTCs | Dithiocarbamate anion |
Determination of Acid Dissociation Constants (pKa, pK+)
The pH-rate profiles are also instrumental in determining the acid dissociation constants of the species involved in the decomposition. nih.govacs.org Specifically, the pKa of the dithiocarbamic acid (the free species) and the pK+ of its conjugate acid have been calculated from these profiles. nih.govacs.org
These kinetically determined pKa and pK+ values are essential for identifying the reactive species at a given pH. nih.gov For analogues of this compound where the heteroatom (X) is NH, NCH₃, O, or S, the pK+ values suggest a parent amine that is approximately 3-4 pK units more basic than expected. nih.govacs.org This indicates that the dithiocarbamate anion is the reactive species in these cases. nih.govacs.org
Interactive Table: Acid Dissociation Constants for this compound Analogues
| Analogue (X in X(C₂H₄)₂NCS₂⁻) | pKa (Dithiocarbamic Acid) | pK+ (Conjugate Acid) |
| CH₂ (Piperidyl) | Data not explicitly provided | Data not explicitly provided |
| NH | Kinetically determined | Corresponds to a more basic parent amine |
| NCH₃ | Kinetically determined | Corresponds to a more basic parent amine |
| O | Kinetically determined | Corresponds to a more basic parent amine |
| S | Kinetically determined | Corresponds to a more basic parent amine |
Linear Free Energy Relationships (LFERs) for Reactive Species and Transition State Characterization
Linear Free Energy Relationships (LFERs) have been employed to further characterize the reactive species and the structure of the transition state in the rate-determining step of the acid decomposition of this compound and its analogues. nih.govacs.org By plotting the kinetically determined pKa and pK+ values against the pKN (the pKa of the parent amine), insights into the electronic effects on the reaction can be gained. nih.govacs.org
Intramolecular Proton Transfer Mechanisms
A key feature of the acid-catalyzed decomposition of this compound is the involvement of an intramolecular proton transfer. nih.govacs.org For this compound, the mechanism is proposed to involve a water-catalyzed S-to-N proton transfer within the dithiocarbamic acid intermediate. nih.govacs.org Theoretical calculations on model dithiocarbamates suggest that this proton transfer is accompanied by a twisting of the CS₂ group. acs.org This twisting inhibits the resonance of the thiocarbamic group, which in turn increases the basicity of the nitrogen atom and facilitates the proton transfer. acs.org This process leads to the formation of a zwitterionic intermediate that subsequently breaks down. acs.org
Mechanistic Pathways in Specific Chemical Reactions
Beyond acid-catalyzed decomposition, this compound can participate in other chemical reactions, such as those with electrophiles and oxidizing agents.
The dithiocarbamate group is nucleophilic and can react with various electrophiles. For instance, the reaction of N-benzylpiperidines with carbon disulfide to form dithiocarbamates has been studied, with evidence suggesting the involvement of a p-quinone methide intermediate in certain cases.
In the presence of oxidizing agents like iodine, dithiocarbamates are known to be oxidized to thiuram disulfides. rsc.org This redox chemistry is an important aspect of their reactivity and can compete with other reaction pathways. rsc.org The reaction of triphenyltin (B1233371) this compound has been investigated electrochemically, showing that the reduction process involves the release of the dithiocarbamate moiety and the formation of a triphenyltin radical. ias.ac.in
Role of p-Quinone Methide Intermediates
While direct evidence for the formation of p-quinone methide intermediates from the simple this compound is not established, studies on structurally related dithiocarbamates strongly suggest their involvement, particularly in derivatives containing a 4-hydroxybenzyl moiety. The decomposition of 4-hydroxybenzyl dithiocarbamates, which incorporate a piperidine-1-carbodithioate group, provides a clear model for this reactivity.
Mechanisms have been proposed to explain the formation of various decomposition products from these specialized dithiocarbamates. rsc.org For instance, the decomposition of 4-hydroxy-α-methyl-3,5-di-t-butylbenzyl piperidine-1-carbodithioate yields products such as 4-ethylidene-2,6-di-t-butylcyclohexa-2,5-dienone, a stable quinone methide. rsc.org Further research involving the photo-irradiation of 4-hydroxybenzyl dithiocarbamates postulates that the initial step is the homolytic fission of the benzylic carbon-sulfur bond. rsc.org This cleavage forms a dithiocarbamoyl radical and a benzyl (B1604629) radical. The resulting benzyl radical can then dissociate to form a p-quinone methide, which acts as a reactive intermediate. rsc.org The presence of water during these reactions leads to the formation of aromatic aldehydes, with evidence indicating that these arise via the p-quinone methide intermediates. rsc.org The chemical feasibility of the interaction between these two functionalities is further supported by the successful multicomponent synthesis of S-benzyl dithiocarbamates from stable para-quinone methides. acs.org
Analysis of Decomposition Products and Proposed Formation Mechanisms
The decomposition of this compound and its derivatives has been investigated under both acidic and thermal conditions, revealing distinct pathways and products.
Acid-Catalyzed Decomposition
The acid cleavage of this compound in aqueous ethanol has been studied in detail. nih.gov The reaction proceeds via two primary mechanisms depending on the pH. The pH-rate profile shows a characteristic dumbbell-shaped curve, allowing for the calculation of kinetic parameters. nih.govacs.org
In the strong base region, the decomposition mechanism is consistent with that of other alkyl dithiocarbamates (alkDTCs). The rate-determining step involves a transition state that resembles a zwitterion. nih.gov This zwitterion is formed through an intramolecular, water-catalyzed proton transfer from the sulfur to the nitrogen atom of the dithiocarbamic acid. nih.gov
The primary products of the acid decomposition of dithiocarbamates are the corresponding amine (piperidine), carbon disulfide, and a proton.
Thermal Decomposition
Thermal analysis of metal complexes of this compound provides insight into its behavior at elevated temperatures. Studies on tris(piperidyldithiocarbamates) of arsenic(III), antimony(III), and bismuth(III) show that thermal degradation produces a complex mixture of products. akjournals.com Pyrolysis experiments conducted in a nitrogen atmosphere identified carbon disulfide (CS₂) as the most volatile product. akjournals.com The proposed intermediate for these complexes after the initial decomposition step is the corresponding metal sulfide (B99878) (M₂S₃), which is the final residue in a nitrogen atmosphere. akjournals.com In the presence of air, these metal sulfides undergo further oxidation. akjournals.com Similar studies on halo-bis(piperidyldithiocarbamates) of the same metals also confirmed that the decomposition pathway involves the formation of carbon disulfide. akjournals.com
| Condition | Derivative | Key Products / Intermediates | Proposed Mechanism |
|---|---|---|---|
| Acid-Catalyzed | This compound | Piperidine (B6355638), Carbon Disulfide | Decomposition via a zwitterionic intermediate formed by intramolecular proton transfer. nih.gov |
| Thermal (Nitrogen) | Tris(piperidyldithiocarbamate) metal complexes (As, Sb, Bi) | Carbon Disulfide, Metal Sulfides | Thermal degradation with CS₂ as a volatile product and metal sulfide as residue. akjournals.com |
| Photochemical / Thermal | 4-Hydroxybenzyl piperidine-1-carbodithioate | p-Quinone Methide, Stilbenequinones, Vinylphenols | Homolytic C-S bond cleavage followed by dissociation of the benzyl radical to a p-quinone methide intermediate. rsc.orgrsc.org |
Mechanisms of Enzyme Inhibition by this compound Derivatives
Derivatives of this compound have been identified as potent enzyme inhibitors. Computational and kinetic studies have been instrumental in elucidating the molecular mechanisms behind this inhibition.
Molecular Dynamics and Docking Studies for Inhibition Mechanisms
Molecular docking and dynamics (MD) simulations have provided crucial insights into the interactions between dithiocarbamate inhibitors and their target enzymes at the molecular level. nih.govnih.gov These computational methods were essential for identifying the allosteric site on α-glucosidase and understanding how the inhibitors bind to it. tubitak.gov.tr
The simulations revealed that the binding is predominantly governed by hydrophobic interactions between the inhibitor molecule and the amino acid residues of the allosteric site. nih.govtubitak.gov.tr However, polar contacts also play a significant role in the enzyme-inhibitor binding. tubitak.gov.tr The piperazine (B1678402) or piperidine ring, along with other substitutions on the dithiocarbamate molecule, actively contributes to the enzyme inhibition by facilitating access to the allosteric site and forming these critical molecular interactions. nih.govtubitak.gov.tr These computational studies have successfully predicted the binding modes and affinities, providing a rational basis for the observed inhibitory activity. nih.govnih.govwjpsonline.com
| Enzyme Target | Inhibitor Class | Key Findings | Primary Interactions |
|---|---|---|---|
| α-Glucosidase | Piperidine/Piperazine Dithiocarbamate Derivatives | Identification of a novel allosteric binding site near the active site. nih.govnih.gov | Predominantly hydrophobic, with some significant polar contacts. nih.govtubitak.gov.tr |
| Carbonic Anhydrase (hCA I, hCA II) | Dithiocarbamate-methylsulfonyl hybrids | Compounds show potent inhibition at the nanomolar level. nih.gov | Binding to the Zn2+ ion in the active site. nih.gov |
| Cholinesterases (AChE, BuChE) | Phthalimide-Dithiocarbamate hybrids | Potent inhibition of both AChE and BuChE. nih.gov | Interaction with residues in the active site gorge. nih.gov |
Applications in Advanced Chemical Systems and Materials Science
Catalytic Applications of Piperidyl Dithiocarbamate (B8719985) and Its Complexes
The catalytic prowess of piperidyl dithiocarbamate and its metal complexes is a subject of growing interest. These compounds have been successfully employed as catalysts in several important organic reactions and polymerization processes.
Catalysis in Organic Transformations (e.g., Propargyl Amine Synthesis)
Dithiocarbamate complexes have shown considerable promise as catalysts in organic synthesis. nih.gov For instance, gold nanoparticles decorated with dithiocarbamate-functionalized boehmite have been utilized as a heterogeneous catalyst for the A³-coupling reaction to produce propargylamines. nih.gov This one-pot, three-component reaction involves an aldehyde, an amine, and a terminal alkyne. nih.gov The catalyst facilitates the synthesis of these biologically significant compounds, which are key intermediates in the preparation of medicinally important molecules. nih.gov The use of such catalysts has been reported for the synthesis of propargylamines from starting materials like phenylacetylene, benzaldehyde, and morpholine. nih.gov The reaction mechanism is believed to proceed through the formation of an iminium ion intermediate and C-H activation. nih.gov
Polymerization Catalysis (e.g., Ring-Opening Polymerization of Epoxides)
This compound and its complexes have been investigated as potential catalysts for the ring-opening polymerization (ROP) of epoxides, such as propylene (B89431) oxide. ucl.ac.uk This process is of significant industrial relevance for the production of polyethers. mt.com Research has explored the use of various dithiocarbamates, including those with piperidine (B6355638) rings, in the ring-opening of epoxides. ucl.ac.uk Metal bis(dithiocarbamates) have also been considered for their catalytic properties in polymerization. ucl.ac.uk The strained ring structure of epoxides makes them reactive towards ring-opening, a reaction that can be initiated by various nucleophiles. mt.com
Role as Iniferters in Controlled Polymerizations
Dithiocarbamates, including those with piperidyl groups, can function as iniferters (initiator-transfer agent-terminators) in controlled radical polymerization. cmu.eduresearchgate.net This method allows for the synthesis of polymers with well-defined architectures and molecular weights. cmu.edu In this process, the dithiocarbamate can initiate polymerization, transfer the growing polymer chain, and reversibly terminate the chain, leading to a "living" polymerization process. cmu.edu This control is achieved because the dithiocarbamate bond can act as a dormant species for the propagating radicals. cmu.edu Multifunctional iniferters have been created by attaching this compound units to a benzene (B151609) core, enabling the synthesis of polymers with specific end groups. ucl.ac.uk
Precursors for Nanomaterials Synthesis
The utility of this compound extends to the field of materials science, particularly in the synthesis of nanomaterials.
Single-Source Precursors for Metal Sulfide (B99878) Nanoparticles
This compound complexes of metals serve as excellent single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. semanticscholar.orgmdpi.comucl.ac.uk This approach is advantageous as the precursor molecule contains both the metal and sulfur atoms required for the formation of the metal sulfide, offering good control over the stoichiometry of the final product. nih.gov The thermal decomposition of these complexes leads to the formation of high-quality metal sulfide nanocrystals. semanticscholar.orgmdpi.com For example, cadmium(II) piperidine dithiocarbamate has been used to prepare cadmium sulfide (CdS) nanoparticles. semanticscholar.org Similarly, lead(II) complexes derived from piperidine dithiocarbamate have been employed as SSPs for lead sulfide (PbS) nanoparticles. mdpi.com The morphology of the resulting nanoparticles can be influenced by factors such as the capping agent used during synthesis. semanticscholar.orgmdpi.com
| Metal Sulfide Nanoparticle | This compound Precursor | Synthesis Method | Reference |
| Cadmium Sulfide (CdS) | Cadmium(II) piperidine dithiocarbamate | Thermolysis in capping solvent | semanticscholar.org |
| Lead Sulfide (PbS) | Lead(II) piperidine dithiocarbamate | Solvothermal approach in capping agent | mdpi.com |
Role in Analytical Chemistry and Environmental Remediation
Dithiocarbamates have found applications in analytical chemistry, primarily due to their strong chelating ability with metal ions. nih.gov This property is exploited in techniques like ligand exchange chromatography for the separation of heavy metals. nih.gov While specific applications of this compound in environmental remediation are not extensively detailed in the provided context, the broader class of dithiocarbamates is recognized for its potential in these areas. amecj.com The development of analytical methods for the determination of dithiocarbamates and their degradation products is an active area of research due to their presence in environmental and food samples. nih.govnih.gov
Trace Element Pre-concentration and Determination
The determination of trace metal concentrations in environmental samples is often hindered by the low concentrations of the analytes and the presence of interfering matrix components. Piperidine dithiocarbamate (pipDTC) serves as an effective chelating agent in pre-concentration techniques designed to overcome these challenges. By forming stable complexes with a variety of metal ions, it facilitates their separation and enrichment from the sample matrix, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.
One established method involves the use of piperidine dithiocarbamate supported on an inert matrix, such as polyurethane foam, for the pre-concentration of trace elements from aqueous solutions. A procedure has been developed for the simultaneous determination of multiple elements, including cadmium (Cd), copper (Cu), manganese (Mn), nickel (Ni), lead (Pb), and zinc (Zn), from water samples. tandfonline.comtandfonline.com In this method, the aqueous sample is passed through a column packed with polyurethane foam impregnated with pipDTC. The metal ions form complexes with the dithiocarbamate and are retained on the solid support. Subsequently, the sorbed elements can be eluted with a strong acid, such as nitric acid (HNO₃), and the resulting solution, now with a higher concentration of the target metals, is analyzed using techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES). tandfonline.comtandfonline.com Research has demonstrated high sorption recoveries for many elements using this method, often exceeding 97%. tandfonline.comtandfonline.com
Another approach utilizes solvent extraction. Metal ions are complexed with pipDTC in the aqueous phase, and the resulting metal-dithiocarbamate complexes are then extracted into an immiscible organic solvent, such as isobutyl methyl ketone. researchgate.net This process effectively transfers the metal ions from a large volume of the aqueous sample into a smaller volume of the organic phase, achieving pre-concentration. The enriched organic phase can then be analyzed, or the metals can be back-extracted into an acidic aqueous solution for analysis by ICP-AES. researchgate.net
The table below summarizes the findings from a study on the pre-concentration of trace elements using piperidine dithiocarbamate supported on polyurethane foam. tandfonline.com
| Element | Optimal pH for Complexation | Recovery Percentage (%) |
| Cadmium (Cd) | 4.0 ± 0.2 | >97 |
| Copper (Cu) | 4.0 ± 0.2 | >97 |
| Manganese (Mn) | 4.0 ± 0.2 | >97 |
| Nickel (Ni) | 4.0 ± 0.2 | >97 |
| Lead (Pb) | 4.0 ± 0.2 | >97 |
| Zinc (Zn) | 4.0 ± 0.2 | >97 |
| Cobalt (Co) | 4.0 ± 0.2 | Lower than other elements |
| Chromium (Cr) | 4.0 ± 0.2 | Lower than other elements |
Heavy Metal Remediation from Aqueous Systems
The strong chelating ability of the dithiocarbamate functional group makes this compound a candidate for the remediation of heavy metal contamination in aqueous systems. nih.gov Dithiocarbamates can selectively and strongly bind to a wide range of heavy metal ions, forming insoluble organometallic complexes that can be easily separated from water. nih.govrsc.org The formation of these stable, water-insoluble complexes is a key advantage in environmental applications. encyclopedia.pub
Research has explored the use of dithiocarbamate-modified materials for the removal of hazardous heavy metals. In one study, cellulose (B213188) was chemically modified to incorporate various dithiocarbamate groups to assess their efficacy in sorbing arsenite and other heavy metals. rsc.org The study included a derivative with a piperidine ring, which was tested for its metal sorption capacity. While it was found that the derivative bearing a pyrrolidine (B122466) ring exhibited a higher sorption capacity, the investigation confirmed that piperidine-functionalized cellulose is active in binding heavy metals. rsc.org
The general mechanism for heavy metal removal by dithiocarbamates involves precipitation. nih.gov The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, forming a stable chelate with the metal ion. nih.gov This process has been successfully applied to remove various heavy metals, including copper, lead, cadmium, and zinc, from wastewater. nih.govrsc.org The efficiency of removal can be influenced by factors such as the pH of the solution and the specific structure of the dithiocarbamate used. nih.gov For instance, dithiocarbamates have been effectively used to precipitate copper from industrial wastewater, reducing its concentration to below 0.5 mg/L across a broad pH range of 3-9. nih.gov
Application as Stationary Phases in Ligand Exchange Chromatography
Ligand exchange chromatography (LEC) is a powerful separation technique that relies on the formation of labile complexes between analytes and a metal ion that is part of the stationary phase. pageplace.demz-at.de Dithiocarbamates, due to their strong chelating properties, have been successfully employed as components of stationary phases in LEC for the separation of heavy metals. nih.govnih.gov
In this application, a solid support, typically silica (B1680970) gel, is coated or chemically bonded with a dithiocarbamate. nih.govencyclopedia.pub This modified stationary phase is then used in a chromatographic column. When a sample containing a mixture of metal ions is passed through the column, the metal ions interact with the immobilized dithiocarbamate ligands, forming complexes of varying stability. This differential stability leads to different retention times for each metal ion, allowing for their separation. It has been noted that dithiocarbamate-coated silica is particularly effective for the uptake of mercury. nih.govencyclopedia.pub
The metal chelates of pentamethylene dithiocarbamate, derived from piperidine, have been specifically studied for their separation by High-Performance Liquid Chromatography (HPLC). nih.gov A study demonstrated the successful separation of copper(II), nickel(II), cobalt(III), iron(III), manganese(II), and chromium(III) chelates. nih.gov The separation was achieved on a reversed-phase column with a mobile phase consisting of methanol, water, and sodium acetate. nih.gov This method provides a means for the determination of these metal ions in environmental samples like canal water and coal. nih.gov
The table below presents the detection limits for various metal ions determined as their pentamethylene dithiocarbamate complexes by HPLC with UV detection. nih.gov
| Metal Ion | HPLC Detection Limit (µg/ml) |
| Copper(II) | 2-6 |
| Nickel(II) | 2-6 |
| Cobalt(III) | 2-6 |
| Iron(III) | 2-6 |
| Manganese(II) | 2-6 |
| Chromium(III) | 2-6 |
Industrial Chemical Applications
Beyond its use in analytical and environmental chemistry, this compound has significant applications in industrial chemical processes, particularly in the polymer and lubricant industries.
Vulcanization Acceleration in Polymer Industries
This compound, specifically piperidinium (B107235) pentamethylenedithiocarbamate (PPD), is a well-established and highly effective ultra-accelerator for the sulfur vulcanization of rubber. guidechem.comallenpress.com Its introduction in the early 20th century marked a significant advancement in rubber technology. allenpress.comallenpress.com Before the advent of such organic accelerators, the vulcanization process was slow and inefficient. allenpress.com
The primary function of PPD as an accelerator is to increase the rate and efficiency of the cross-linking reactions between sulfur and rubber polymer chains. This leads to a substantial reduction in the time and temperature required for the curing process, making rubber manufacturing more economically viable. google.com PPD is used in the processing of natural rubber (NR) as well as various synthetic rubbers like styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene diene monomer (EPDM) rubber. guidechem.com
Research and historical patent literature highlight that PPD not only speeds up vulcanization but also improves the final properties of the vulcanized rubber. For instance, its use can lead to enhanced mechanical properties such as tensile strength and elongation at break. Furthermore, PPD acts as a promoter for low-hysteresis processing of rubber mixtures containing carbon black, which is particularly important in the manufacturing of products like tires. google.com Studies have shown that the inclusion of PPD can reduce the processing time by around 30% compared to un-accelerated systems.
The compound is often used in conjunction with other accelerators to achieve a desired balance of scorch safety (premature vulcanization) and cure rate. While being a very fast accelerator, its derivatives can be tailored to provide better processing safety.
Use as Lubricant Additives and Coatings
Metal complexes of dithiocarbamates, including those derived from piperidine, are utilized as multifunctional additives in lubricants and greases. researchgate.netresearchgate.net These additives serve several critical functions, including acting as antioxidants, anti-wear agents, and extreme pressure (EP) agents. researchgate.netresearchgate.net
The anti-wear and EP properties of these additives are attributed to their ability to form a protective film on metal surfaces under conditions of high load and temperature. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. researchgate.net Molybdenum dithiocarbamates (MoDTCs) are particularly noted for their friction-reducing capabilities, which contribute to improved fuel economy in engines. rsc.org Zinc dithiocarbamates also exhibit antioxidant and anti-wear properties. researchgate.net
A study on the extreme pressure lubrication properties of lanthanum(III) dithiocarbamate complexes included the piperidine dithiocarbamate derivative. researchgate.net The study, using a four-ball lubricant tester, evaluated various tribological parameters and found that admixtures containing these lanthanide complexes in paraffin (B1166041) oil exhibited superior EP properties compared to the base oil alone or with a reference additive. researchgate.net This suggests that lanthanum piperidine dithiocarbamate can be an effective EP additive. researchgate.net
Bismuth dithiocarbamates have also been investigated as EP additives in oils and greases, showing performance comparable or superior to analogous antimony compounds. google.com Furthermore, dithiocarbamates are used in the formulation of coatings, where their surface-active properties can be beneficial. stle.org
The table below lists some functionalities of dithiocarbamate-based lubricant additives.
| Additive Type | Functionalities |
| Molybdenum Dithiocarbamates (MoDTC) | Friction Reducer, Anti-wear, Antioxidant |
| Zinc Dithiocarbamates (ZnDTC) | Anti-wear, Antioxidant, Extreme Pressure |
| Lanthanum Piperidine Dithiocarbamate | Extreme Pressure |
| Bismuth Dithiocarbamates | Extreme Pressure, Antioxidant |
Theoretical and Computational Chemistry Studies of Piperidyl Dithiocarbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental electronic characteristics and reaction mechanisms of piperidyl dithiocarbamate (B8719985). These methods allow for the precise modeling of molecular orbitals, charge distributions, and the energetic landscapes of chemical transformations.
Electronic Structure and Bonding Analysis
The electronic configuration of a molecule is paramount to its chemical behavior. Quantum chemical calculations reveal the distribution of electrons within piperidyl dithiocarbamate, identifying regions of high and low electron density that are crucial for its reactivity and intermolecular interactions.
Key electronic properties are often described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. mdpi.com
In studies of metal complexes of piperidine (B6355638) dithiocarbamate, DFT calculations have shown that the HOMO is typically centered on the sulfur atoms of the dithiocarbamate ligand, indicating that this is the primary site for electron donation. nih.gov The LUMO, conversely, can be distributed over other parts of the ligand or the metal center in a complex. nih.gov For instance, in certain Pt(II) complexes, the HOMO-LUMO gap has been calculated to be in ranges that suggest potential as photocatalysts. mdpi.com
Molecular Electrostatic Potential (MEP) analysis further visualizes the electronic landscape. MEP maps use a color scale to represent the electrostatic potential on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, prone to nucleophilic attack). orientjchem.org For dithiocarbamate derivatives, negative potential is consistently located around the sulfur atoms. orientjchem.org
Natural Bond Orbital (NBO) analysis provides a quantitative picture of bonding, including charge transfer interactions between donor and acceptor orbitals. In Pt(II) complexes with dithiocarbamate ligands, NBO analysis has been used to quantify the charge transfer from the donor orbitals of the ligand to the acceptor orbitals of the metal. mdpi.com
Table 1: Calculated Electronic Properties of Representative Dithiocarbamate Complexes
This table presents data from computational studies on various dithiocarbamate complexes to illustrate the types of electronic properties calculated. Specific values for the parent this compound may vary.
| Complex/Derivative | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| [Pt(BPT)(dppe)] | B3LYP/Def2-TZVP | - | - | - | mdpi.com |
| [Pt(BPT)2(Bipy)] | B3LYP/Def2-TZVP | - | - | < [Pt(BPT)(dppe)] | mdpi.com |
| [(CH3)2Sn(L(OH))2] | DFT | - | - | - | nih.gov |
Reaction Pathway Modeling and Energy Profiles
Computational chemistry provides the tools to model the step-by-step mechanism of chemical reactions, mapping out the energetic changes that occur as reactants transform into products. acs.org This is achieved by calculating the potential energy surface (PES) of a reaction, which reveals the structures of transition states and intermediates. acs.org The energy profile, a 2D representation of the PES along the reaction coordinate, illustrates the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. acs.orgsumitomo-chem.co.jp
Methods like DFT are widely used to compute reaction energy profiles. sumitomo-chem.co.jpnih.gov These calculations can elucidate reaction mechanisms, such as the decomposition of dithiocarbamates or their reactions with other molecules. For example, studies on dithiocarbamic acids have shown that their decomposition is initiated by the protonation of a sulfur atom. nih.gov While specific reaction pathway modeling and detailed energy profiles for the parent this compound are not extensively detailed in the reviewed literature, the established computational methodologies are fully applicable. Such studies would involve identifying all relevant intermediates and transition states for a given transformation and calculating their relative free energies to determine the most favorable reaction pathway. acs.org The accuracy of these predictions is highly dependent on the chosen functional and basis set within the DFT framework. nih.gov
General principles of reaction pathway modeling indicate that a reaction proceeds through one or more transition states, which are saddle points on the potential energy surface. acs.org The height of the energy barrier at the transition state determines the reaction rate. acs.org Computational modeling can also predict whether a reaction will be exothermic (products are lower in energy than reactants) or endothermic (products are higher in energy).
Molecular Dynamics and Docking Simulations
To understand the biological activity of this compound derivatives, it is crucial to study their interactions with biomacromolecules, such as enzymes. Molecular dynamics (MD) and docking simulations are powerful computational techniques for this purpose.
Elucidation of Molecular Interactions (e.g., with Enzymes)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. wjpsonline.com It employs scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy. wjpsonline.com This allows for the identification of key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. researchgate.net
Several studies have employed molecular docking to investigate the interaction of piperidine-containing dithiocarbamate derivatives with various enzymes. For instance, dithiocarbamate derivatives with piperidine moieties have been identified as inhibitors of α-glucosidase. researchgate.netnih.gov Molecular docking and subsequent MD simulations suggested that these compounds bind to an allosteric site near the enzyme's active site, revealing a novel mechanism of inhibition. researchgate.netnih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-enzyme interaction. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the enzyme upon binding. nih.gov In studies of dithiocarbamate derivatives with acetylcholinesterase (AChE), MD simulations have been used to elucidate the binding mode and confirm the stability of the interactions with active site residues. researchgate.net
Table 2: Molecular Docking Results for Piperidine-Containing Dithiocarbamate Derivatives with Target Enzymes
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzylamine-dithiocarbamate with piperidine substitution | α-Glucosidase | - | (Allosteric site) | researchgate.netnih.gov |
| Phthalimide-dithiocarbamate hybrids | Acetylcholinesterase (AChE) | - | - | researchgate.net |
| Phthalimide-dithiocarbamate hybrids | Butyrylcholinesterase (BuChE) | - | - | researchgate.net |
Structure-Reactivity Relationships from Computational Models
A primary goal of computational chemistry in drug discovery and materials science is to establish clear relationships between a molecule's structure and its reactivity or biological activity. acs.org Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in molecular structure with changes in observed activity. nih.gov
Computational models, particularly those derived from DFT, can provide a wide range of molecular descriptors for use in QSAR studies. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic. By developing mathematical equations that link these descriptors to activity, it becomes possible to predict the activity of new, unsynthesized compounds. nih.gov
For dithiocarbamates, QSAR models have been successfully generated to understand their inhibitory activity against carbonic anhydrases. nih.gov These models revealed that hydrophobic, electronic, steric, and topological parameters are critical for activity. nih.gov Similarly, QSAR studies on piperidyl-cyclohexylurea derivatives, which share the piperidine structural motif, have identified that the presence of hydrogen bond donors and the number of rotatable bonds are positively correlated with inhibitory activity against the enzyme matriptase. nih.gov These computational models not only validate experimental findings but also provide a predictive framework to guide the design of more potent and selective this compound derivatives. nih.gov
Analytical and Spectroscopic Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in the study of piperidyl dithiocarbamate (B8719985), providing detailed insights into its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the molecular structure of piperidyl dithiocarbamate and its complexes in solution.
¹H NMR: Proton NMR spectra provide information about the hydrogen atoms within the molecule. For instance, in a palladium(II) complex of this compound, the protons on the methylene (B1212753) groups adjacent to the nitrogen atom (–CH₂N) are deshielded due to the electron-withdrawing effect of the nitrogen and appear as a triplet at approximately 4.34–4.36 ppm. arabjchem.org The other methylene protons of the piperidine (B6355638) ring appear further upfield. arabjchem.org In a 1-ethoxyethyl piperidine-1-carbodithioate derivative, the protons of the piperidine ring attached to the nitrogen show a broad singlet between 3.84-4.25 ppm. rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the palladium(II) complex, the carbon of the N–CH₂ group resonates around 54.6 ppm, while the carbons of the piperidine ring appear at 27.2 and 25.4 ppm. arabjchem.org A significant downfield shift is observed for the carbon atom of the dithiocarbamate group (C–S), which appears at approximately 206.9 ppm. arabjchem.org
¹¹⁹Sn NMR: When this compound is complexed with organotin(IV) moieties, ¹¹⁹Sn NMR spectroscopy becomes a valuable tool for investigating the coordination environment around the tin atom. researchgate.net
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives
| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |
|---|---|---|---|---|
| [Pd(Pipdtc)₂] | - | 4.34–4.36 (t, 8H, N-CH₂), 1.72–1.79 (m, 12H, piperidine CH₂) | 54.6 (N-CH₂), 27.2, 25.4 (piperidine CH₂), 206.9 (CS₂) | arabjchem.org |
| 1-ethoxyethyl piperidine-1-carbodithioate | CDCl₃ | 3.84-4.25 (br s, 4H, N-CH₂), 1.64-1.66 (m, 6H, piperidine CH₂) | 52.3, 51.7 (N-CH₂), 25.7, 25.1, 24.1 (piperidine CH₂) | rsc.org |
| 2-(4-isobutylpiperazin-1-yl) ethyl piperidine-1-carbamodithioate | CDCl₃ | 4.20–4.30 (brs, 2H), 3.80–3.90 (brs, 2H) | 195.4, 66.9, 57.0, 53.3, 53.1, 51.1 (2C), 33.9, 25.8, 25.3, 25.2, 24.2, 20.8 | nih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the bonding within this compound and its metal complexes. These methods are complementary, as vibrations can be either IR or Raman active, or in some cases, both. reddit.com
Key Vibrational Modes:
ν(C-N): The "thioureide" band, corresponding to the C-N stretching vibration, is a key indicator of the electronic structure of the dithiocarbamate ligand. It typically appears in the range of 1450–1550 cm⁻¹. mdpi.com For a palladium(II) complex, this band is observed at 1505 cm⁻¹. arabjchem.org
ν(C-S): The C-S stretching vibrations are also characteristic. The asymmetric stretch, νₐ(C-SS), is found between 950–1050 cm⁻¹, while the symmetric stretch, νₛ(C-SS), is in the 500–650 cm⁻¹ region. mdpi.com In a mercury(II) complex, a single band at 1023 cm⁻¹ for ν(CSS) suggests a chelating bidentate coordination mode. researchgate.net For the palladium(II) complex, the ν(C-S) band is at 995 cm⁻¹. arabjchem.org
ν(M-S): In metal complexes, the metal-sulfur stretching vibrations appear in the far-IR region, typically between 300–470 cm⁻¹. mdpi.com
Raman spectroscopy is particularly useful for studying symmetric vibrations and can be applied to aqueous samples as water is a weak Raman scatterer. acs.orgrsc.org Surface-enhanced Raman spectroscopy (SERS) has shown potential for the sensitive detection of dithiocarbamates. rsc.org
Table 2: Characteristic Infrared Absorption Bands (cm⁻¹) for this compound Complexes
| Compound | ν(C-N) | ν(C-S) | Other Notable Bands | Reference |
|---|---|---|---|---|
| [Pd(Pipdtc)₂] | 1505 | 995 | - | arabjchem.org |
| [Hg(PipDT)₂] | - | 1023 | - | researchgate.net |
| 1-ethoxyethyl piperidine-1-carbodithioate | 1473, 1427 | 1004 | 2939 (C-H stretch) | rsc.org |
| [Ru₂(pipeDTC)₅]Br | - | 544 or 508 (νs(C-SS)) | 406 (νa(Ru-S)), 326 (νs(Ru-S)) | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its complexes. The spectra of dithiocarbamate complexes typically exhibit intense absorption bands in the UV region, which are assigned to intraligand π → π* transitions. ripublication.comresearchgate.net
In metal complexes, additional bands corresponding to charge transfer transitions can be observed. mdpi.com These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). For example, in ruthenium(III) dithiocarbamate complexes, bands below 250 nm are attributed to intra-ligand transitions. mdpi.com A medium intensity shoulder between 330 nm and 350 nm is assigned to metal-metal to ligand charge transfer (MMLCT) or ligand to metal-metal charge transfer (LMMCT), while a weaker, broad band between 440–470 nm is attributed to d-d transitions. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. cytothesis.us It is therefore highly valuable for studying paramagnetic metal complexes of this compound, such as those involving Cu(II) or V(IV), as well as any radical species that may form. researchgate.net
The ESR spectrum provides information about the electronic environment of the unpaired electron through the g-factor and hyperfine coupling constants. nih.gov For instance, the ESR spectra of copper(II) dithiocarbamate complexes have been studied extensively to understand the nature of the copper-sulfur bond. acs.org The technique can also be used to investigate the geometry around the metal center. In biological systems, ESR, in conjunction with spin traps, can be used to detect short-lived radical species. cytothesis.us
Mass Spectrometry and Elemental Analysis
These techniques are used to determine the mass-to-charge ratio of molecular ions and fragments, as well as the elemental composition of the synthesized compounds.
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry that is particularly useful for analyzing non-volatile and thermally labile compounds, such as metal complexes of dithiocarbamates. In FAB-MS, the sample, typically dissolved in a liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process causes the sample molecules to be sputtered into the gas phase as ions, which can then be analyzed by the mass spectrometer.
FAB-MS has been successfully used to characterize organotellurium(IV) and organotin(IV) complexes of this compound, providing evidence for the proposed structures by identifying the molecular ion peak and characteristic fragmentation patterns. researchgate.net
Electrochemical Characterization Techniques
Electrochemical methods are employed to study the redox properties of this compound and its metal complexes. These techniques provide insights into the electron transfer processes and the stability of different oxidation states.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of this compound derivatives. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the reversibility of the electrochemical reactions. hilarispublisher.comrasayanjournal.co.in
The electrochemical behavior of triphenyltin (B1233371) this compound in acetone (B3395972) was investigated using cyclic voltammetry. The resulting voltammogram was complex, showing twelve peaks—seven cathodic and five anodic. One of the waves was identified as being quasi-reversible or reversible and diffusion-controlled. researchgate.net In another study, the interaction of nickel(II) with ammonium (B1175870) piperidine-1-carbodithioate was characterized by cyclic voltammetry, which supported the findings from polarography. hilarispublisher.com
The study of manganese(II) and cobalt(II) dithiocarbamate complexes, though not specific to the piperidyl derivative, highlights that cyclic voltammetry can reveal quasi-reversible redox processes at the metal center.
Table 2: Cyclic Voltammetry Data for Nickel(II)-Ammonium Piperidine-1-Carbodithioate Complex
| Parameter | Value | Conditions |
|---|---|---|
| Peak Potential (Ep) | -1.30 V vs SCE | In NH₄Cl-NH₄OH buffer (pH 6.0) |
Data sourced from Polarographic Interaction of Nickel (II) with Ammonium Piperidine-1- Carbodithioate: Application to Environmental Samples. hilarispublisher.com
Polarography is an electroanalytical technique that utilizes a dropping mercury electrode (DME) to study reducible or oxidizable substances in solution. It is used to determine the half-wave potential (E₁/₂) of a redox reaction, which is a characteristic property of the electroactive species. tsijournals.comscielo.brutwente.nl
The reduction of triphenyltin this compound in acetone was examined using D.C. polarography. The polarogram displayed five well-defined waves, with half-wave potentials at approximately -0.29 V, -0.7 V, -0.95 V, and -1.68 V. Two of these waves were found to be diffusion-controlled, while the other two appeared to be related to adsorption processes. researchgate.net
In a separate investigation, the interaction of copper(II) with ammonium piperidine dithiocarbamate in an ammonium chloride-ammonium hydroxide (B78521) medium was studied. This system produced a pronounced catalytic hydrogen wave with a peak potential at -0.35 V versus SCE and a copper(II) diffusion current wave with a half-wave potential at -0.51 V versus SCE. tsijournals.com
Table 3: D.C. Polarography Data for Triphenyltin this compound
| Wave | Half-Wave Potential (E₁/₂) vs Ag/AgClO₄ | Characteristics |
|---|---|---|
| I | ~ -0.29 V | Adsorption process |
| II | ~ -0.7 V | Diffusion-controlled |
| III | ~ -0.95 V | Adsorption process |
| IV | ~ -1.68 V | Diffusion-controlled |
Data sourced from Electrochemical study of triphenyltin this compound. researchgate.net
Cyclic Voltammetry
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are valuable for determining the thermal stability and decomposition pathways of this compound and its compounds. evitachem.com
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to infer the composition of the residual material. researchgate.netnih.gov
The thermal decomposition of various sodium and potassium dithiocarbamate salts, including the piperidine derivative, has been investigated using TGA. The study revealed that the decomposition of the sodium salts is dependent on the nature of the substituent group. researchgate.net In the case of tris(piperidinedithiocarbamato)antimony(III), a two-step decomposition was observed. The first mass loss at 100 °C corresponded to the loss of water molecules, and the second major mass loss was attributed to the removal of the organic part, leaving a residue of antimony sulfide (B99878). rsc.org
Table 4: Thermogravimetric Analysis (TGA) Data for Tris(piperidinedithiocarbamato)antimony(III)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Loss |
|---|---|---|---|
| 1 | ~100 | 8.68 | Three water molecules |
| 2 | - | 70.49 | Organic moiety and sulfur |
Data sourced from Synthesis of (Bi₁₋ₓSbₓ)₂S₃ solid solutions via thermal decomposition of bismuth and antimony piperidinedithiocarbamates. rsc.org
Differential thermal analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA curves provide information about physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. thermofisher.commdpi.com
The thermal behavior of piperidinedithiocarbamate complexes has been studied using simultaneous TGA/DTA. For instance, the thermal decomposition of a bismuth(III) complex of piperidinedithiocarbamate was analyzed by TGA/DTA, which provided insights into its decomposition pattern. rsc.org Similarly, adducts of oxovanadium(IV), nickel(II), and copper(II) with morpholinedithiocarbamate and piperidine were characterized using TGA/DTA to understand their thermal stability. semanticscholar.org Studies on cyclic dithiocarbamates, including piperidinedithiocarbamate, have shown that DTA, often in conjunction with DSC (Differential Scanning Calorimetry), can reveal melting points and enthalpies of fusion. scielo.br
X-ray Diffraction Studies for Structural Elucidation
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic and molecular structure of a compound that can be grown as a single crystal. This technique offers unambiguous determination of the solid-state structure, providing insights into the conformation and packing of molecules in the crystal lattice.
Research on this compound has often involved its use as a ligand in metal complexes. The structural characterization of these complexes by single-crystal X-ray diffraction provides valuable information about the conformation and coordination behavior of the this compound moiety.
Studies on various metal complexes of this compound have revealed detailed structural features. For instance, in a palladium(II) complex, [Pd(Pipdtc)2], the this compound ligand acts as a bidentate chelating agent, coordinating to the palladium center through its two sulfur atoms. arabjchem.org The resulting complex exhibits a square planar geometry around the palladium atom. arabjchem.orgbohrium.com The crystal structure of this complex was determined to be monoclinic with the space group P2₁/c. arabjchem.orgbohrium.com
Similarly, in a binuclear zinc(II) complex, the this compound ligand is also involved in the coordination with the metal center, and the piperidine ring adopts a chair conformation. tandfonline.com The crystal system for this particular zinc complex was found to be monoclinic with the space group C2/c. tandfonline.com
The structural analysis of a neodymium(III) complex, Nd(pipdtc)₄N(CH₃)₄, showed that the compound crystallizes in the monoclinic space group P2₁/n. researchgate.net In this complex, the this compound ligand coordinates to the neodymium ion. researchgate.net
Furthermore, a mixed-metal coordination polymer involving nickel(II) and copper(I) incorporates the Ni(Pip-dtc)₂ unit, where the nickel ion is surrounded by four sulfur atoms from two piperidine-1-dithiocarbamate ligands in a square-planar geometry. iucr.org
The study of tellurium(IV) complexes with this compound also provides insight into the ligand's structure. For example, Me₂Te[S₂CN(CH₂)₄CH₂]₂ crystallizes in the triclinic space group P1, with the this compound ligand bound to the tellurium atom. acs.org
These examples demonstrate the utility of single-crystal X-ray diffraction in elucidating the detailed structural characteristics of the this compound ligand when it is part of a larger molecular assembly.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing piperidyl dithiocarbamate and confirming its purity?
- Methodological Answer : this compound is typically synthesized via the reaction of piperidine with carbon disulfide in the presence of a base (e.g., sodium hydroxide). Purity is confirmed through elemental analysis (C, H, N, S content) and melting point determination, with acceptable deviations ≤1–2°C. For example, elemental analysis data and IR spectroscopy can validate structural integrity by identifying characteristic dithiocarbamate C=S (≈1000–1100 cm⁻¹) and N–C–S (≈1500 cm⁻¹) stretches .
Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=S, N–C–S) and metal-ligand bonds.
- NMR Spectroscopy : ¹H/¹³C NMR resolves proton environments and confirms ligand coordination (e.g., shifts in piperidyl protons upon metal binding).
- Raman Spectroscopy : Complementary to IR for symmetry-sensitive vibrations.
- Elemental Analysis : Validates stoichiometry .
Q. What statistical methods are appropriate for analyzing experimental data in pharmacological studies involving this compound?
- Methodological Answer : Paired Student’s t-tests (for paired samples) or ANOVA (for multiple groups) are commonly used. For example, studies on NF-κB inhibition employ t-tests to compare treated vs. control groups (p < 0.05 significance threshold). Ensure sample sizes are justified via power analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound?
- Methodological Answer :
- Systematic Literature Review : Identify contextual differences (e.g., dosage, model systems).
- Experimental Replication : Control variables such as solvent purity, pH, and temperature.
- Meta-Analysis : Statistically aggregate data across studies to identify trends.
- Mechanistic Studies : Use molecular docking or gene expression profiling to clarify pathways .
Q. What computational approaches are used to study the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like acetylcholinesterase (e.g., AutoDock Vina).
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability).
- Density Functional Theory (DFT) : Analyze electronic structure and reactivity .
Q. How to design experiments to study the inhibitory effects of this compound on NF-κB signaling?
- Methodological Answer :
- In Vitro Models : Use LPS-stimulated monocytes or macrophages.
- Dose-Response Curves : Test concentrations (e.g., 0.1–100 µM) to determine IC₅₀.
- Controls : Include pyrrolidine dithiocarbamate (known NF-κB inhibitor) as a positive control.
- Outcome Measures : Quantify cytokine levels (e.g., TNF-α via ELISA) and apoptosis markers (e.g., caspase-3 activation) .
Q. How can frameworks like PICOT or FINER improve experimental design for this compound studies?
- Methodological Answer :
- PICOT : Define P opulation (e.g., in vitro cell lines), I ntervention (dose range), C omparison (control compounds), O utcome (e.g., IC₅₀), T ime (exposure duration).
- FINER : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant. For example, a FINER-compliant question might investigate novel metal complexes for enhanced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
